Binding Affinity: OICR12694 Exhibits ~1,400-Fold Greater BCL6 BTB Affinity than 79-6 and ~1,400-Fold Greater than FX1 by Kd
OICR12694 binds the BCL6 BTB domain with an SPR-derived Kd of 5 nM [1]. By cross-study comparison, the first-generation BCL6 inhibitor 79-6 (CID5721353) exhibits a Kd of 138 μM [2], representing an approximately 27,600-fold difference in affinity. The second-generation inhibitor FX1 exhibits a Kd of 7 μM (7,000 nM) by microscale thermophoresis [3], representing an approximately 1,400-fold difference in affinity relative to OICR12694.
| Evidence Dimension | BCL6 BTB domain binding affinity (Kd) |
|---|---|
| Target Compound Data | 5 nM (SPR) |
| Comparator Or Baseline | 79-6: 138 μM (138,000 nM); FX1: 7 μM (7,000 nM) |
| Quantified Difference | OICR12694 exhibits ~27,600-fold greater affinity than 79-6; ~1,400-fold greater affinity than FX1 |
| Conditions | SPR assay for OICR12694; microscale thermophoresis for FX1; biochemical assay for 79-6 |
Why This Matters
Low nanomolar target engagement is a prerequisite for achieving cellular activity at sub-micromolar concentrations and for meaningful in vivo target modulation; micromolar binders require prohibitively high concentrations that confound interpretation of target-specific effects.
- [1] Mamai A, et al. ACS Med Chem Lett. 2023;14(2):199-210. PMID:36793435 View Source
- [2] PeptideDB. CID5721353 (79-6) Bioactivity Data. View Source
- [3] Cardenas MG, Yu W, Beguelin W, Teater MR, Geng H, Goldstein RL, et al. J Clin Invest. 2016;126(9):3351-62. PMID:27482887 View Source
